苯丙氨酰-精氨酰 β-萘酰胺二盐酸盐

描述

Synthesis Analysis

The synthesis of related compounds, such as naphthylamide derivatives, often involves multicomponent reactions or specific condensation processes. While the direct synthesis of Phe-Arg β-naphthylamide dihydrochloride is not detailed, the synthesis of similar naphthyl-containing compounds typically involves reactions between specific amides and naphthols or the use of aryne intermediates in multicomponent reactions for the introduction of the naphthyl group (Huang & Xue, 2007).

Molecular Structure Analysis

Naphthalene diimide motifs, closely related to Phe-Arg β-naphthylamide dihydrochloride, exhibit interesting self-assembly properties due to their structural characteristics. These compounds can form micrometer-long nanobelts and spherical aggregates in water, showing the potential for complex molecular interactions and assemblies. The presence of functional groups such as phosphonic acid enhances molecular recognition and assembly in aqueous environments (Nandre et al., 2013).

Chemical Reactions and Properties

PAβN acts primarily as an efflux pump inhibitor in bacteria, targeting transporters like AcrB in Escherichia coli. It modifies the antibiotic resistance profile of bacteria by sensitizing them to antibiotics they would normally efflux. This action does not directly result from inhibiting the efflux pump's machinery but rather from interactions with bacterial membrane components, such as the lipopolysaccharide (LPS) layer, indicating a complex mechanism of action involving membrane permeabilization or alteration (Schuster et al., 2019).

科学研究应用

外排泵抑制

苯丙氨酰-精氨酰 β-萘酰胺二盐酸盐: 是一种已知的药物外排泵抑制剂(EPI)。 它靶向革兰氏阴性细菌中的主要多药耐药外排转运蛋白 。此应用在抗菌素耐药性研究中至关重要,因为外排泵通常可以将抗生素从细菌细胞中排出,导致耐药性。

抗菌素耐药性研究

该化合物已被用于评估外排泵对抗菌素耐药性的贡献 。通过抑制这些泵,研究人员可以确定它们在各种细菌菌株的耐药机制中的作用。

氟喹诺酮耐药性调节

在铜绿假单胞菌的背景下,苯丙氨酰-精氨酰 β-萘酰胺二盐酸盐已被证明可以降低氟喹诺酮耐药性 。此应用对于开发抗击对氟喹诺酮类药物产生耐药性的细菌感染的策略具有重要意义。

最低抑菌浓度 (MIC) 测试

苯丙氨酰-精氨酰 β-萘酰胺二盐酸盐:用于最低抑菌浓度测试,以评估抗菌剂在存在外排泵抑制剂的情况下效力 。这有助于确定在消除外排介导的耐药性时抗生素的实际有效性。

拟肽研究

作为一种拟肽化合物,苯丙氨酰-精氨酰 β-萘酰胺二盐酸盐模拟肽的结构,可用于研究肽的功能和相互作用 。这对了解生物学中的肽相关过程以及开发基于肽的药物具有意义。

组织蛋白酶底物

该化合物作为组织蛋白酶的底物,组织蛋白酶是蛋白酶 。此应用对于研究组织蛋白酶的活性及其在各种生理和病理过程中的作用非常重要。

作用机制

Target of Action

Phe-Arg beta-naphthylamide dihydrochloride, also known as PAbetaN dihydrochloride, primarily targets the major multidrug resistance efflux transporters of Gram-negative bacteria . These transporters play a crucial role in the expulsion of toxic substances and antibiotics, contributing to the bacteria’s survival and drug resistance.

Mode of Action

PAbetaN dihydrochloride acts as an efflux pump inhibitor (EPI) . By inhibiting the function of efflux pumps, it prevents the expulsion of antibiotics from the bacterial cells, thereby enhancing the effectiveness of antibiotic treatments .

Biochemical Pathways

The compound’s action on efflux pumps affects the antibiotic resistance pathways in Gram-negative bacteria. By inhibiting efflux pumps, PAbetaN dihydrochloride disrupts the bacteria’s ability to expel antibiotics, making them more susceptible to these drugs .

Pharmacokinetics

Its solubility in water (50 mg/ml) suggests that it could be well-absorbed and distributed in the body .

Result of Action

The primary result of PAbetaN dihydrochloride’s action is the lowering of fluoroquinolone resistance in bacteria such as Pseudomonas aeruginosa . By inhibiting the efflux pumps, it increases the intracellular concentration of antibiotics, enhancing their effectiveness against the bacteria .

安全和危害

When handling Phe-Arg beta-naphthylamide dihydrochloride, it is recommended to use in a well-ventilated place and wear suitable protective clothing . Avoid contact with skin and eyes, and prevent the formation of dust and aerosols . Use non-sparking tools and prevent fire caused by electrostatic discharge steam .

未来方向

Phe-Arg beta-naphthylamide dihydrochloride has been used to evaluate the contribution of efflux pumps to antimicrobial resistance . It has also been used for minimal inhibitory concentration testing in the presence of an efflux pump inhibitor . These applications suggest potential future directions in the study of antimicrobial resistance and the development of new therapeutic strategies.

属性

IUPAC Name |

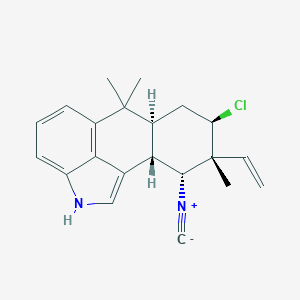

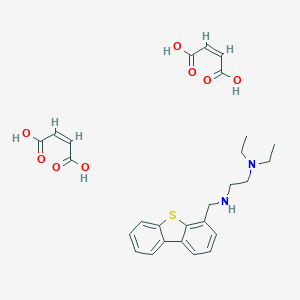

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O2.2ClH/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20;;/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29);2*1H/t21-,22-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUMOHLDHMZGMS-IXOXMDGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100929-99-5 | |

| Record name | 100929-99-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Phe-Arg beta-naphthylamide dihydrochloride in studying macrolide resistance?

A1: Phe-Arg beta-naphthylamide dihydrochloride is utilized as an efflux pump inhibitor in the study. The research focuses on characterizing a novel macrolide efflux gene, mef(B), found in Escherichia coli isolates. The researchers cloned the mef(B) gene and observed that it conferred resistance to erythromycin and azithromycin. The resistance conferred by mef(B) could be partially inhibited by Phe-Arg beta-naphthylamide dihydrochloride, suggesting that the mef(B) gene product likely functions as an efflux pump []. This information helps understand the resistance mechanism employed by mef(B).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)

![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)

![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)